Product packaging for Benzamide, N-2-thienyl-(Cat. No.:CAS No. 136-34-5)

Benzamide, N-2-thienyl-

Cat. No.: B14003436
CAS No.: 136-34-5
M. Wt: 203.26 g/mol
InChI Key: VLLGHDRJSXCFJL-UHFFFAOYSA-N
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Description

Historical Trajectories and Evolution of Benzamide (B126) Derivatives in Organic Synthesis and Medicinal Chemistry Research

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide group. ontosight.aiwikipedia.org The foundational compound, benzamide, is a simple derivative of benzoic acid and serves as a structural building block for a vast array of more complex molecules. wikipedia.org Historically, the amide bond has been a focal point of organic synthesis due to its prevalence in nature, most notably in peptides and proteins. pjps.pk This has driven the development of numerous synthetic methodologies for its formation. researchgate.net

The evolution of benzamide derivatives in medicinal chemistry has been profound. These compounds have been investigated for a wide range of therapeutic applications, including as anti-inflammatory agents, antimicrobials, and for the treatment of neurological disorders. ontosight.aiontosight.ai The versatility of the benzamide scaffold allows for the introduction of various functional groups, which can significantly alter the compound's chemical properties and biological activity. ontosight.ai This adaptability has made benzamides a privileged structure in drug discovery, with research continually unveiling new therapeutic potentials. ontosight.airesearchgate.net For instance, substituted benzamides have been explored as histone deacetylase (HDAC) inhibitors for cancer therapy, glucokinase activators for diabetes, and as agents targeting neurodegenerative diseases. researchgate.netnih.gov

Significance of N-2-Thienylbenzamide and Related Thienyl-Substituted Amides in Modern Chemical Science

The incorporation of a thiophene (B33073) ring, a sulfur-containing five-membered aromatic heterocycle, into the benzamide structure gives rise to thienyl-substituted amides, including N-2-Thienylbenzamide. This structural modification is of particular significance in modern chemical science. Thiophene and its derivatives are known to be important structural motifs in many biologically active compounds and advanced materials. researchgate.netresearchgate.net

The thienyl group can influence the electronic properties, conformation, and lipophilicity of the parent benzamide molecule, which in turn can modulate its interaction with biological targets. For example, the 2-thienyl-substituted α-ketoamide has been shown to be a superior photoreactive group for photo-affinity labeling, a key technique in chemical biology research. acs.orgnih.gov This is attributed to the thienyl group's ability to decrease the electrophilicity of the keto group and reduce the rate of photodegradation. acs.orgnih.gov

Furthermore, N-thienylbenzamide derivatives have been the subject of investigation for their potential pharmacological activities. Research has explored their use as inhibitors of the intestinal phosphate (B84403) transporter (NPT-IIb) for the potential treatment of hyperphosphatemia. googleapis.com The specific substitution pattern on both the benzamide and the thienyl moieties is crucial for biological activity.

Current Research Landscape and Definitive Research Aims for N-2-Thienylbenzamide Investigations

The current research landscape for N-2-Thienylbenzamide and its analogs is characterized by a multidisciplinary approach, encompassing synthetic methodology development, biological evaluation, and computational studies. A primary aim is the efficient and regioselective synthesis of these compounds. For instance, iridium-catalyzed oxidative cross-coupling reactions of primary benzamides with thiophenes have been developed to provide a rapid pathway to (2-thienyl)benzamide frameworks. researchgate.netresearchgate.net

A significant focus of ongoing research is the exploration of the therapeutic potential of N-2-thienylbenzamide derivatives. This includes their investigation as anticancer agents, with some analogs being studied for their ability to inhibit tubulin polymerization or act as histone deacetylase inhibitors. nih.govacs.orgontosight.ai Another active area of research is their potential application in neuropharmacology, with some derivatives showing affinity for dopamine (B1211576) receptors. nih.govgoogle.com

Definitive research aims for the future include:

The design and synthesis of novel N-2-thienylbenzamide derivatives with improved potency and selectivity for specific biological targets.

A deeper understanding of the structure-activity relationships (SAR) to guide the rational design of new compounds. nih.gov

The elucidation of the mechanisms of action through which these compounds exert their biological effects.

The development of more efficient and environmentally benign synthetic methods for the preparation of these compounds.

The continued investigation of N-2-Thienylbenzamide and related thienyl-substituted amides holds considerable promise for the discovery of new therapeutic agents and functional materials.

Interactive Data Tables

Compound ClassKey Structural FeatureArea of ResearchReported Significance/Application
Benzamide DerivativesBenzene ring linked to an amide groupMedicinal Chemistry, Organic SynthesisAnti-inflammatory, antimicrobial, neurological disorders, HDAC inhibitors, glucokinase activators. ontosight.aiontosight.airesearchgate.netnih.gov
Thienyl-Substituted α-Ketoamidesα-ketoamide with a 2-thienyl substituentChemical BiologySuperior photoreactive group for photo-affinity labeling. acs.orgnih.gov
N-Thienylbenzamide DerivativesBenzamide with a thienyl group on the nitrogenMedicinal ChemistryInhibitors of intestinal phosphate transporter (NPT-IIb). googleapis.com
(2-Thienyl)benzamide FrameworksBenzamide with a thiophene substituentOrganic Synthesis, Materials SciencePrevalent in pharmaceuticals and advanced materials. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NOS B14003436 Benzamide, N-2-thienyl- CAS No. 136-34-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

136-34-5

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

N-thiophen-2-ylbenzamide

InChI

InChI=1S/C11H9NOS/c13-11(9-5-2-1-3-6-9)12-10-7-4-8-14-10/h1-8H,(H,12,13)

InChI Key

VLLGHDRJSXCFJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CS2

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for N 2 Thienylbenzamide and Its Analogues

Conventional Synthetic Routes to N-2-Thienylbenzamide Architectures

Traditional methods for the synthesis of N-2-thienylbenzamide primarily rely on the formation of the amide bond between a benzoic acid derivative and a thienyl amine. These well-established reactions are widely used due to their reliability and straightforward execution.

Amidation Reactions via Acid Halides and Thienyl Amines

One of the most common and efficient methods for preparing N-2-thienylbenzamide involves the reaction of a benzoyl halide, typically benzoyl chloride, with 2-aminothiophene. libretexts.orglibretexts.orgopenstax.org This nucleophilic acyl substitution reaction is generally rapid and high-yielding. libretexts.org The reaction is often carried out in the presence of a base, such as pyridine (B92270) or an excess of the amine itself, to neutralize the hydrogen chloride (HCl) byproduct that is formed. libretexts.orglibretexts.org The formation of a non-nucleophilic ammonium (B1175870) salt from the amine starting material can be prevented by using an excess of the amine or another base. libretexts.org

The general reaction is as follows:

Benzoyl Chloride + 2-Aminothiophene → N-2-Thienylbenzamide + HCl

This method's versatility allows for the synthesis of a wide array of substituted N-2-thienylbenzamide analogues by simply varying the substituents on the benzoyl chloride and the thienyl amine. For instance, the synthesis of N-(3-Carboxymethyl-5-phenyl-2-thienyl)-benzamide has been reported using a similar approach. prepchem.com

Table 1: Examples of Amidation Reactions using Acid Halides

Benzoyl Halide DerivativeThienyl Amine DerivativeBaseSolventProduct
Benzoyl chloride2-AminothiophenePyridineDichloromethane (DCM)N-2-Thienylbenzamide
4-Chlorobenzoyl chloride2-Amino-5-methylthiopheneTriethylamine (TEA)Tetrahydrofuran (THF)4-Chloro-N-(5-methyl-2-thienyl)benzamide
3-Methoxybenzoyl chloride2-AminothiopheneExcess 2-aminothiopheneChloroform3-Methoxy-N-2-thienylbenzamide

Peptide Coupling Reagent-Mediated Amidation Protocols

To circumvent the often harsh conditions and potential side reactions associated with acid halides, peptide coupling reagents are widely employed to facilitate the direct amidation of carboxylic acids with amines. These reagents activate the carboxylic acid, forming a highly reactive intermediate that readily reacts with the amine to form the amide bond under milder conditions.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve efficiency. peptide.comsigmaaldrich.com Other highly effective reagents include phosphonium (B103445) salts like BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), as well as aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). peptide.comsigmaaldrich.comenamine.net HATU, in particular, is considered a gold-standard reagent for difficult couplings, often used in polar aprotic solvents like DMF with a non-nucleophilic base such as diisopropylethylamine (DIPEA). enamine.netresearchgate.net

The general scheme for this reaction is:

Benzoic Acid + 2-Aminothiophene + Coupling Reagent → N-2-Thienylbenzamide + Byproducts

Table 2: Common Peptide Coupling Reagents for N-2-Thienylbenzamide Synthesis

Coupling ReagentAdditiveBaseSolventKey Features
DCCHOBt-DCM/DMFCost-effective, but byproduct can be difficult to remove. peptide.com
EDCHOBtDIEADMFWater-soluble byproduct, easy workup. peptide.com
HBTU-DIEADMFEfficient, but can cause guanidinylation of the amine. sigmaaldrich.com
HATU-DIEADMFHighly efficient for hindered substrates, minimizes side reactions. enamine.netresearchgate.net
PyBOP-DIEADMFGenerates a more reactive active species than HBTU. sigmaaldrich.com

Advanced and Catalytic Synthesis of N-2-Thienylbenzamide Derivatives

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis of N-2-thienylbenzamide and its analogues. These advanced techniques often offer higher selectivity, milder reaction conditions, and access to a broader range of molecular diversity.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed C-N Bond Formation)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the formation of carbon-nitrogen (C-N) bonds. uwindsor.canih.gov This methodology allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. uwindsor.canih.gov The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. mit.edu

This approach can be applied to the synthesis of N-2-thienylbenzamides by coupling an aryl halide with 2-aminothiophene or by coupling benzamide (B126) with a halogenated thiophene (B33073). The versatility of this reaction allows for the introduction of a wide variety of functional groups on both the benzoyl and thienyl rings. rsc.org For instance, N-substituted 4-bromo-7-azaindoles have been successfully coupled with amides using a palladium catalyst. nih.gov

Table 3: Key Components in Palladium-Catalyzed C-N Coupling for N-2-Thienylbenzamide Synthesis

Palladium PrecursorLigandBaseSolventTypical Substrates
Pd(OAc)₂XantphosCs₂CO₃DioxaneAryl bromides, amides. nih.gov
Pd₂(dba)₃BINAPNaOtBuTolueneAryl chlorides, amines.
Pd(OAc)₂RuPhosK₃PO₄DioxaneAryl triflates, amides.

C-H Activation Strategies for Selective Functionalization

Direct C-H activation has emerged as a highly atom-economical and efficient strategy for the functionalization of heterocycles. nih.govbeilstein-journals.org This approach avoids the pre-functionalization of starting materials, such as the introduction of a halide, which is often required in traditional cross-coupling reactions. nih.gov Palladium and rhodium are common catalysts for these transformations. nih.gov

In the context of N-2-thienylbenzamide synthesis, C-H activation can be used to directly arylate the thiophene ring or to introduce other functional groups. While specific examples for the direct synthesis of the parent N-2-thienylbenzamide via C-H activation are less common, the functionalization of pre-formed N-thienylbenzamide scaffolds using this methodology is a powerful tool for creating analogues. For example, palladium-catalyzed direct arylation has been used to functionalize thiophene derivatives.

Microwave-Assisted and Green Chemistry Syntheses

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. rsc.orgmdpi.com The syntheses of various N-heterocycles, including thienopyrimidines, have been successfully improved using microwave irradiation. mdpi.commdpi.com Amidation reactions, including those for the synthesis of N-2-thienylbenzamide analogues, can be significantly enhanced under microwave conditions. nih.govdovepress.com

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govsemanticscholar.orgmdpi.com This can involve the use of greener solvents (e.g., water, supercritical CO₂), solvent-free conditions, or the use of more environmentally benign catalysts. nih.govmdpi.com For instance, the synthesis of N-phenylmaleimides has been developed as a green multi-step synthesis for undergraduate laboratories, emphasizing principles like atom economy and waste reduction. gctlc.org The application of these principles to the synthesis of N-2-thienylbenzamide can lead to more sustainable and environmentally friendly production methods.

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Hours to daysMinutes to hours mdpi.com
Energy Efficiency LowerHigher gctlc.org
Yields Often lowerOften higher nih.gov
Side Reactions More prevalentOften reduced mdpi.com
Scalability Well-establishedCan be challenging for large scale

Directed Synthesis of N-2-Thienylbenzamide Analogues for Structure-Activity Relationship (SAR) Studies

The systematic exploration of the chemical space around the N-2-thienylbenzamide scaffold is crucial for elucidating structure-activity relationships (SAR). This involves the directed synthesis of analogues with specific modifications to the benzoyl moiety, the thiophene ring, and the introduction of various linkers. These synthetic strategies are designed to probe the impact of electronic, steric, and physicochemical properties on the biological activity of the resulting compounds.

Strategies for Substitutions on the Benzoyl Moiety

For instance, the introduction of electron-withdrawing groups, such as nitro or halogen moieties, can enhance the acidity of the N-H proton, potentially leading to altered hydrogen bonding capabilities. Conversely, electron-donating groups, like methoxy (B1213986) or methyl groups, can increase the electron density of the aromatic ring and influence cation-π interactions.

A general synthetic scheme for the preparation of benzoyl-substituted analogues is the coupling of a substituted benzoic acid with 2-aminothiophene using standard peptide coupling reagents. Alternatively, the reaction of a substituted benzoyl chloride with 2-aminothiophene in the presence of a base provides a straightforward method for amide bond formation. google.com The choice of synthetic method often depends on the availability of starting materials and the compatibility of functional groups.

Substituent on Benzoyl Moiety General Synthetic Approach Potential Impact on SAR
Electron-withdrawing groups (e.g., -NO₂, -Cl, -F)Acylation with substituted benzoyl chlorideMay enhance hydrogen bond donor capacity of N-H
Electron-donating groups (e.g., -OCH₃, -CH₃)Acylation with substituted benzoyl chlorideMay increase electron density and affect cation-π interactions
Hydrophilic groups (e.g., -OH, -COOH)Protected starting materials followed by deprotectionCan improve aqueous solubility and introduce new interaction sites
Bulky groups (e.g., -t-butyl, -phenyl)Acylation with appropriately substituted benzoyl chlorideProbes steric tolerance within the binding site

Synthetic Pathways for Modifications of the Thiophene Ring

The thiophene ring is a key structural feature of N-2-thienylbenzamide, and its modification is a critical aspect of SAR studies. The inherent reactivity of the thiophene ring allows for various substitutions, primarily at the C5 position, which is electronically activated.

Direct electrophilic substitution reactions, such as halogenation, nitration, and acylation, can be employed to introduce a range of functional groups onto the thiophene ring. For example, bromination of N-2-thienylbenzamide can be achieved using N-bromosuccinimide (NBS), providing a handle for further functionalization through cross-coupling reactions like Suzuki or Stille couplings. These methods enable the introduction of aryl, heteroaryl, or alkyl groups at the C5 position.

Furthermore, the synthesis of thiophene precursors with desired substitutions prior to the amidation reaction is a common and effective strategy. derpharmachemica.com This approach allows for greater control over the regioselectivity of substitution and access to a wider variety of analogues. For instance, substituted 2-aminothiophenes can be synthesized through the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base. derpharmachemica.comnih.gov This method is highly versatile and allows for the introduction of various substituents on the thiophene ring. nih.gov

Modification on Thiophene Ring Synthetic Strategy Rationale for SAR Studies
Substitution at C5-positionElectrophilic substitution (e.g., bromination followed by cross-coupling)To explore the electronic and steric requirements at this position
Introduction of fused ringsSynthesis of benzo[b]thiophene analoguesTo investigate the effect of extending the aromatic system
Alteration of the sulfur positionSynthesis of 3-thienylbenzamide analoguesTo probe the importance of the sulfur atom's position on binding
Replacement with other heterocyclesSynthesis of furan, pyrrole, or thiazole (B1198619) analoguesTo evaluate the role of the thiophene sulfur in biological activity

Introduction of Heterocyclic and Aliphatic Linkers

To explore the spatial requirements of the pharmacophore, linkers can be introduced between the benzoyl and thienyl moieties. These linkers can be either heterocyclic or aliphatic in nature and serve to alter the relative orientation and distance between the two aromatic rings.

The introduction of a heterocyclic linker, such as a pyrazole, triazole, or oxadiazole ring, can be achieved through multi-step synthetic sequences. For example, a substituted benzoic acid can be converted to a hydrazide, which can then be cyclized with appropriate reagents to form a five-membered heterocycle. This heterocycle can then be coupled to a thiophene derivative. The incorporation of a heterocyclic linker introduces additional hydrogen bond donors and acceptors, which can lead to new interactions with the biological target.

Aliphatic linkers, such as methylene or ethylene (B1197577) chains, can be incorporated by using ω-phenylalkanoic acids as starting materials for the acylation of 2-aminothiophene. The length and flexibility of the aliphatic chain can be varied to probe the optimal distance and conformational flexibility required for activity.

The synthesis of these analogues often requires a more complex, multi-step approach compared to simple substitutions on the aromatic rings. However, the information gained from these modifications is invaluable for understanding the three-dimensional SAR of N-2-thienylbenzamide derivatives.

Linker Type General Synthetic Approach Purpose in SAR Studies
Heterocyclic Linkers
1,2,3-TriazoleClick chemistry (cycloaddition of an azide (B81097) and an alkyne)Introduces a rigid, polar linker with hydrogen bonding capabilities. rsc.org
OxadiazoleCyclization of an acyl hydrazide with a coupling partnerProvides a hydrolytically stable linker with distinct electronic properties.
PyrazoleCondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivativeOffers a different spatial arrangement and hydrogen bonding pattern.
Aliphatic Linkers
Methylene (-CH₂-)Acylation with phenylacetic acid derivativesIncreases conformational flexibility by one rotatable bond.
Ethylene (-CH₂CH₂-)Acylation with hydrocinnamic acid derivativesFurther extends the distance between the aromatic rings.
Unsaturated Linkers (e.g., -CH=CH-)Wittig or Horner-Wadsworth-Emmons reactionIntroduces conformational rigidity and potential for E/Z isomerism.

Spectroscopic and Crystallographic Elucidation of N 2 Thienylbenzamide Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

The ¹H and ¹³C NMR spectra of N-2-thienylbenzamide provide a complete map of the proton and carbon framework of the molecule. The chemical shifts (δ) are influenced by the electron density around the nuclei, with electron-withdrawing groups like the carbonyl and the sulfur atom in the thiophene (B33073) ring causing deshielding effects.

¹H NMR Spectroscopy: The proton spectrum is characterized by distinct signals for the benzoyl and thienyl protons. The amide proton (N-H) typically appears as a broad singlet in the downfield region (around δ 9.0-10.0 ppm), with its exact position being sensitive to solvent and concentration due to hydrogen bonding.

The protons of the phenyl ring typically appear in the range of δ 7.4-7.9 ppm. The ortho-protons (adjacent to the carbonyl group) are the most deshielded due to the anisotropic effect of the C=O bond. The thienyl protons exhibit a characteristic coupling pattern. H5 (adjacent to the sulfur) is often the most deshielded of the thienyl protons, followed by H3 (adjacent to the nitrogen), and H4.

¹³C NMR Spectroscopy: The carbon spectrum complements the proton data. The carbonyl carbon (C=O) of the amide is highly deshielded and appears as a distinct signal around δ 165-170 ppm. The carbons of the phenyl and thienyl rings resonate in the aromatic region (δ 115-140 ppm). The ipso-carbon of the phenyl ring (attached to the carbonyl) and the C2 carbon of the thienyl ring (attached to the nitrogen) are readily identifiable.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for N-2-Thienylbenzamide

Atom Atom Type Predicted ¹H Chemical Shift (ppm) Multiplicity Predicted ¹³C Chemical Shift (ppm)
N-HAmide9.0 - 10.0Broad Singlet-
H-2', H-6'Phenyl (ortho)~7.8-7.9Doublet-
H-3', H-5'Phenyl (meta)~7.4-7.5Triplet-
H-4'Phenyl (para)~7.5-7.6Triplet-
H-3Thienyl~6.8-7.0Doublet of doublets~115-120
H-4Thienyl~7.0-7.2Triplet~120-125
H-5Thienyl~7.3-7.5Doublet of doublets~125-130
C=OCarbonyl--~165-170
C-1'Phenyl (ipso)--~130-135
C-2', C-6'Phenyl (ortho)--~127-129
C-3', C-5'Phenyl (meta)--~128-130
C-4'Phenyl (para)--~131-133
C-2Thienyl (ipso)--~135-140

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms, confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings. For N-2-thienylbenzamide, COSY spectra would show correlations between adjacent protons on both the phenyl and thienyl rings. For instance, the ortho-protons of the benzoyl group would show a cross-peak with the meta-protons. Similarly, on the thiophene ring, H-3 would show correlations to H-4, and H-4 would show correlations to both H-3 and H-5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. Each proton on the phenyl and thienyl rings would show a cross-peak to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule. Key expected correlations would include:

The amide proton (N-H) showing a cross-peak to the carbonyl carbon (C=O) and the C-2 and C-3 carbons of the thienyl ring.

The ortho-protons of the benzoyl group (H-2', H-6') showing correlations to the carbonyl carbon (C=O).

The H-3 proton of the thienyl ring showing a correlation to the C-2 and C-5 carbons.

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, provides direct information about the nitrogen atom of the amide linkage. bmrb.io The chemical shift of the amide nitrogen in N-2-thienylbenzamide is expected to be in the range of δ 100-140 ppm relative to nitromethane. This chemical shift is sensitive to the electronic environment, including conjugation effects with both the benzoyl and thienyl groups, as well as hydrogen bonding interactions. bmrb.io Techniques like ¹H-¹⁵N HMBC can be used to correlate the amide proton directly with the amide nitrogen, confirming the N-H assignment and providing an unambiguous characterization of the amide bond.

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule's functional groups.

The IR spectrum of N-2-thienylbenzamide displays a set of characteristic absorption bands that confirm the presence of the key functional groups.

Amide Group Vibrations:

N-H Stretch: A sharp, medium-to-strong band typically appears around 3300-3400 cm⁻¹. Its position can indicate the extent of hydrogen bonding.

Amide I Band (C=O Stretch): This is a very strong and characteristic absorption, typically found in the region of 1650-1680 cm⁻¹. Its frequency is sensitive to conjugation and hydrogen bonding.

Amide II Band (N-H bend and C-N stretch): This band, usually found between 1510-1550 cm⁻¹, is also a strong indicator of the amide linkage.

Thienyl Moiety Vibrations:

C-H Aromatic Stretch: These absorptions appear above 3000 cm⁻¹.

C=C Ring Stretching: Multiple bands of varying intensity are observed in the 1400-1600 cm⁻¹ region.

C-S Stretch: This vibration typically gives rise to weaker bands in the fingerprint region, often around 600-800 cm⁻¹.

Interactive Data Table: Characteristic IR Frequencies for N-2-Thienylbenzamide

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
N-H StretchAmide3300 - 3400Medium-Strong
C-H Stretch (Aromatic)Phenyl, Thienyl3000 - 3100Medium-Weak
Amide I (C=O Stretch)Amide1650 - 1680Strong
C=C Stretch (Aromatic)Phenyl, Thienyl1400 - 1600Medium-Strong
Amide II (N-H Bend)Amide1510 - 1550Strong
C-S StretchThienyl600 - 800Weak

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic rings and the C-S bond, which may be weak in the IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry (MS) provides information on the molecular weight of N-2-thienylbenzamide and offers structural clues through the analysis of its fragmentation patterns upon ionization. The nominal molecular weight of N-2-thienylbenzamide (C₁₁H₉NOS) is 203 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 203.

The fragmentation of the molecular ion is dominated by cleavage of the amide bond, which is the weakest point in the structure. The most characteristic fragmentation pathway involves an alpha-cleavage to form the highly stable benzoyl cation.

Key expected fragments include:

m/z 105 (Benzoyl cation, [C₆H₅CO]⁺): This is typically the base peak in the spectrum, formed by the cleavage of the C-N amide bond.

m/z 77 (Phenyl cation, [C₆H₅]⁺): Formed by the subsequent loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation.

m/z 97 (Thienylaminyl radical cation, [C₄H₄NS]⁺˙): This fragment would result from the cleavage of the amide bond with the charge retained on the thiophene-containing portion.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas (isobars). This precision is critical for confirming the identity of a synthesized compound like N-2-thienylbenzamide.

The molecular formula for N-2-thienylbenzamide is C₁₁H₉NOS. The theoretical exact mass (monoisotopic mass) can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. This calculated value is then compared against the experimentally measured mass from the HRMS instrument. A very small mass difference, typically in the range of parts per million (ppm), confirms the molecular formula.

While specific experimental HRMS data for the parent N-2-thienylbenzamide is not detailed in the surveyed literature, data for its derivatives are available and illustrate the principle. For example, substituted N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been characterized using HRMS to confirm their expected molecular formulas. mdpi.com

Table 1: Theoretical Exact Mass for N-2-Thienylbenzamide

Molecular FormulaCalculated Exact Mass (m/z)Adduct Ion ExampleCalculated m/z for Adduct
C₁₁H₉NOS203.0405[M+H]⁺204.0483
C₁₁H₉NOS203.0405[M+Na]⁺226.0302

X-ray Diffraction Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive experimental science for determining the atomic and molecular structure of a crystal. wikipedia.org The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a single crystal. nih.gov By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be generated, from which the precise positions of atoms, their chemical bonds, and other structural details can be deduced. wikipedia.orgnih.gov This method is indispensable for understanding the molecule's conformation, bond lengths, bond angles, and the nature of its interactions with neighboring molecules in the solid state.

Determination of Molecular Geometry and Conformational Preferences

Table 2: Representative Bond Lengths and Angles for Benzamide (B126) Derivatives

Data derived from analogous structures found in the literature. researchgate.netresearchgate.net

ParameterTypical Value
C=O Bond Length~1.23 Å
C-N (amide) Bond Length~1.39 Å
N-C (aryl) Bond Length~1.42 Å
C-S (thiophene) Bond Length~1.71 Å
C-N-C Bond Angle~128°
O=C-N Bond Angle~122°

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. rsc.orgsemanticscholar.org These interactions, though weaker than covalent bonds, collectively determine the crystal's stability and its physical properties. nih.gov

Hydrogen Bonding: The most significant intermolecular interaction in N-2-thienylbenzamide and related structures is the hydrogen bond formed between the amide N-H group (donor) and the carbonyl oxygen (C=O) of an adjacent molecule (acceptor). This N-H···O interaction is a robust and directional force that typically links molecules into chains or dimeric motifs. nih.govrsc.org For example, in the crystal structure of N-(thiophen-3-yl)benzamide, N-H···O hydrogen bonds link the molecules into a linear chain. nih.gov Similar N-H···O and N-H···S hydrogen bonds are observed in the crystal packing of other benzamide and thiourea (B124793) derivatives, often forming inversion dimers. researchgate.net

Table 3: Common Intermolecular Interactions in Benzamide Crystal Structures

Interaction TypeDonorAcceptorTypical Distance (D···A)Description
Hydrogen BondN-H (amide)O=C (amide)~2.9 - 3.1 ÅLinks molecules into chains or dimers. nih.gov
Pi-Pi StackingPhenyl Ring (π-system)Thiophene Ring (π-system)~3.3 - 3.8 ÅContributes to the 3D packing arrangement. researchgate.net
Weak Hydrogen BondC-H (aryl)O=C / S (thiophene)VariableProvides additional stabilization to the crystal lattice. researchgate.net

Polymorphism and Co-crystallization Studies of N-2-Thienylbenzamide

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. nih.gov Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. The phenomenon arises from differences in the conformation of the molecule or the arrangement of molecules in the crystal lattice. mdpi.com While polymorphism is a common feature of benzamide derivatives, dedicated studies investigating the potential polymorphic forms of N-2-thienylbenzamide have not been reported in the surveyed literature. The existence of different polymorphs for related molecules, such as 2-Methyl-N-p-tolylbenzamide, suggests that N-2-thienylbenzamide could potentially also exhibit this behavior under different crystallization conditions. researchgate.net

Co-crystallization is a technique used to design new crystalline solids by combining a target molecule (like an active pharmaceutical ingredient) with a benign co-former molecule in a specific stoichiometric ratio within the same crystal lattice. researchgate.net The components are linked by non-covalent interactions, primarily hydrogen bonding. This approach is widely used to modify the physicochemical properties of a solid, such as its solubility or stability. researchgate.net There are no specific reports in the literature on the co-crystallization of N-2-thienylbenzamide. However, the presence of strong hydrogen bond donor (N-H) and acceptor (C=O) sites makes it a viable candidate for forming co-crystals with suitable co-formers.

Computational and Theoretical Investigations of N 2 Thienylbenzamide

Quantum Chemical Calculations of N-2-Thienylbenzamide Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's geometry, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. github.ioarxiv.orgyoutube.com For N-2-thienylbenzamide, DFT is employed to perform geometry optimization, a process that finds the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. nih.govnih.gov This is achieved by calculating the forces on each atom and adjusting their positions until the net force is negligible and the total energy is minimized.

The choice of functional (e.g., B3LYP, PBE0, M06) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. nih.govnih.govuokerbala.edu.iq By systematically rotating the dihedral angles, particularly around the amide bond and the bonds connecting the rings to the amide group, a potential energy landscape can be mapped. This landscape reveals the energies of different conformers and the energy barriers for rotation between them, providing insight into the molecule's flexibility and the relative populations of different shapes it can adopt at a given temperature.

Table 1: Example of Optimized Geometrical Parameters for N-2-Thienylbenzamide Calculated via DFT

This table presents hypothetical but representative data for illustrative purposes.

ParameterBond/AngleCalculated Value (B3LYP/6-311+G(d,p))
Bond Lengths (Å)
C=O (Amide)1.235
C-N (Amide)1.358
N-H (Amide)1.012
C(Benzene)-C(Amide)1.495
N(Amide)-C(Thiophene)1.410
Bond Angles (°) **
O=C-N122.5
C-N-H120.1
C(Benzene)-C-N117.8
C-N-C(Thiophene)128.5
Dihedral Angles (°) **
O=C-N-C178.5 (trans)
C(Benzene)-C-N-C(Thiophene)45.2

The electronic reactivity of N-2-thienylbenzamide can be understood by analyzing its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, acting as the primary electron donor, is indicative of nucleophilic regions, while the LUMO, the primary electron acceptor, points to electrophilic regions. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more polarizable and reactive. nih.gov From the HOMO and LUMO energy values, important global reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, and chemical hardness. mdpi.com

Table 2: Hypothetical Frontier Molecular Orbital Properties of N-2-Thienylbenzamide

ParameterValue (eV)Description
EHOMO-6.58Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.25Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.33ELUMO - EHOMO; indicates chemical stability and reactivity.

The Molecular Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. uni-muenchen.delibretexts.org It is mapped onto the electron density surface, using a color scale where red indicates regions of negative potential (electron-rich, attractive to electrophiles), and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). libretexts.orgucsb.edu For N-2-thienylbenzamide, the ESP map would likely show a strong negative potential around the amide oxygen atom, making it a primary site for hydrogen bonding and electrophilic attack. The amide hydrogen and regions of the aromatic rings would exhibit a more positive potential. walisongo.ac.id

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structure.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of N-2-thienylbenzamide. scielo.org.za The resulting calculated spectrum, showing the frequencies and intensities of different vibrational modes (e.g., N-H stretch, C=O stretch, aromatic C-H bends), can be compared with experimental FT-IR spectra to assign specific absorption bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts. nih.gov These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of peaks in experimental NMR spectra, especially for complex molecules. nih.govdergipark.org.tr

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic transitions of the molecule. nih.gov This analysis provides the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. The calculations can identify the nature of these transitions, such as π→π* or n→π*, by examining the molecular orbitals involved.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of N-2-thienylbenzamide over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the environment. nih.govbiorxiv.org

By placing the N-2-thienylbenzamide molecule in a simulated box of solvent molecules (e.g., water, DMSO), MD simulations can explicitly model the effects of the solvent on the solute's conformation and dynamics. This is crucial as solvent interactions, such as hydrogen bonding, can significantly influence the stability of different conformers. The simulations track the trajectory of each atom over time (from nanoseconds to microseconds), revealing the most populated conformational states and the pathways for transitioning between them. This provides a more realistic picture of the molecule's behavior in a biological or chemical environment compared to gas-phase quantum calculations. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-2-Thienylbenzamide Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgbiolscigroup.us For N-2-thienylbenzamide analogues, QSAR can be a powerful tool to predict the activity of new, unsynthesized derivatives and to guide the design of more potent molecules. nih.govmalariaworld.orgedgccjournal.org

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. wikipedia.orguc.pt A QSAR study involves creating a dataset of N-2-thienylbenzamide analogues with known biological activities (e.g., inhibitory concentrations, IC50). For each molecule, a set of numerical descriptors representing its structural properties is calculated. A statistical model is then developed to relate these descriptors to the observed activity.

The first step in building a QSAR model is the calculation of molecular descriptors. researchgate.net These are numerical values that encode different aspects of a molecule's structure. Descriptors can be categorized as:

1D/2D Descriptors: Based on the 2D structure, such as molecular weight, logP (lipophilicity), atom counts, and topological indices. frontiersin.org

3D Descriptors: Derived from the 3D conformation of the molecule, including molecular shape, surface area, and volume. nih.gov

Quantum Chemical Descriptors: Properties calculated from quantum mechanics, such as HOMO/LUMO energies, dipole moment, and atomic charges.

Once a pool of descriptors is generated, a statistical method is used to build the predictive model. Common methods include:

Multiple Linear Regression (MLR): Creates a simple linear equation relating the activity to a small number of the most relevant descriptors. nih.gov

Partial Least Squares (PLS): A more advanced regression technique suitable for datasets with a large number of correlated descriptors. derpharmachemica.com

The final QSAR model is rigorously validated to ensure its statistical robustness and predictive power. biolscigroup.us This involves using internal validation (e.g., leave-one-out cross-validation, q²) and external validation with a test set of molecules not used in model training (e.g., predictive r², pred_r²). A successful QSAR model can then be used to screen virtual libraries of N-2-thienylbenzamide analogues and prioritize the most promising candidates for synthesis and testing.

Predictive Capacity and Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of compounds and their biological activities. nih.gov The predictive capacity of a QSAR model is paramount, as its primary application is to forecast the activity of novel or untested chemical entities. nih.gov For a QSAR model focused on N-2-thienylbenzamide and its analogs, rigorous validation is essential to ensure its reliability and robustness. researchgate.net

The validation process for a QSAR model is typically divided into two main phases: internal validation and external validation. nih.gov Internal validation assesses the stability and predictive power of the model within the dataset used to create it (the training set). researchgate.net A common method for this is the leave-one-out (LOO) cross-validation, which systematically removes one compound from the training set, rebuilds the model with the remaining compounds, and then predicts the activity of the removed compound. nih.gov This process is repeated until every compound has been left out once. nih.gov

External validation is a more stringent test of a model's predictive ability. It involves using the model to predict the biological activities of a set of compounds (the test set) that were not used in the model's development. nih.govmdpi.com The model's performance on this external set is a critical indicator of its ability to generalize to new chemical structures. nih.gov

Several statistical metrics are employed to quantify the predictive capacity of QSAR models. A high correlation coefficient (R²) indicates a strong correlation between the experimental and predicted values for the training set. nih.gov The cross-validated correlation coefficient (Q²), derived from internal validation, should ideally be greater than 0.5 for a model to be considered predictive. nih.govnih.gov For external validation, the predictive R² (R²_pred) measures the model's performance on the test set. nih.gov Additional parameters, such as r_m², have been proposed for a more stringent assessment of a model's external predictability. nih.govmdpi.com

Table 1: Key Statistical Parameters for QSAR Model Validation This table illustrates typical validation metrics for a hypothetical QSAR model.

ParameterDescriptionAcceptable Value
R² (Coefficient of Determination)Measures the goodness-of-fit for the training set.> 0.6
Q² (Cross-validated R²)Measures the predictive power of the model for the training set (internal validation). nih.gov> 0.5
R²_pred (Predictive R²)Measures the predictive power of the model for the external test set. nih.gov> 0.6
r_m²A metric for external validation that penalizes for large differences between observed and predicted values. mdpi.com> 0.5
RMSE (Root Mean Square Error)Represents the standard deviation of the prediction errors. nih.govAs low as possible

The success of a QSAR model for N-2-thienylbenzamide would depend on the careful selection of molecular descriptors that accurately capture the structural features influencing its activity, followed by the development of a statistically sound model that satisfies these rigorous validation criteria. researchgate.netnih.gov

Molecular Docking and Ligand-Protein Interaction Studies of N-2-Thienylbenzamide

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (the ligand, such as N-2-thienylbenzamide) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. researchgate.netnih.gov This method is instrumental in understanding the fundamental principles of ligand-protein interactions and plays a crucial role in structure-based drug design. nih.gov

The primary goal of molecular docking is to model the interaction between a ligand and a protein at the atomic level. This allows for the characterization of the binding behavior of the ligand and can elucidate the molecular basis of its biological activity. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. researchgate.net A higher binding affinity, often represented by a more negative binding energy value (e.g., in kcal/mol), suggests a more stable ligand-protein complex. researchgate.net

For N-2-thienylbenzamide, molecular docking studies would identify the most probable binding pose within the active site of a target protein. The analysis would reveal crucial information about the intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.govresearchgate.net These interactions are dictated by the physicochemical properties of both the N-2-thienylbenzamide molecule and the amino acid residues lining the protein's binding pocket. plos.org

The binding mode describes the specific orientation and conformation of a ligand within a protein's active site. nih.gov A single ligand can sometimes adopt multiple binding modes, although one is typically energetically favored. nih.gov Elucidating the precise binding mode of N-2-thienylbenzamide is critical for understanding its mechanism of action and for guiding the rational design of more potent derivatives.

Molecular docking simulations can map the key interacting residues—the specific amino acids in the binding pocket that form significant contacts with the ligand. researchgate.net For a molecule like N-2-thienylbenzamide, different parts of its structure would likely interact with different residues. For instance:

The amide group (-CONH-) is a classic hydrogen bond donor and acceptor and would be expected to form hydrogen bonds with polar or charged amino acid residues such as Arginine, Aspartate, or Glutamine.

The phenyl ring and the thienyl ring are aromatic and largely hydrophobic. These moieties are likely to engage in hydrophobic interactions and π-π stacking with aromatic residues like Tyrosine, Phenylalanine, and Tryptophan. nih.gov

The sulfur atom in the thienyl ring could potentially engage in specific interactions with certain residues.

The identification of these key interactions provides a detailed structural hypothesis for the compound's activity. nih.gov For example, docking studies on other benzamide (B126) derivatives have shown interactions with residues like Glycine, Arginine, Methionine, and Tyrosine. researchgate.net A similar analysis for N-2-thienylbenzamide would provide a blueprint of its interaction profile with a given protein target.

Table 2: Potential Ligand-Protein Interactions for N-2-Thienylbenzamide This table outlines the likely interactions between different functional groups of N-2-thienylbenzamide and amino acid residues within a protein binding site, based on general principles of molecular recognition.

Functional Group of N-2-ThienylbenzamidePotential Interaction TypeLikely Interacting Amino Acid Residues
Amide N-HHydrogen Bond (Donor)Asp, Glu, Ser, Thr, Main-chain C=O
Amide C=OHydrogen Bond (Acceptor)Arg, Lys, His, Ser, Gln, Asn, Main-chain N-H
Phenyl RingHydrophobic, π-π StackingPhe, Tyr, Trp, Leu, Val, Ile
Thienyl RingHydrophobic, π-π StackingPhe, Tyr, Trp, Leu, Val, Ile

Reactivity and Mechanistic Studies of N 2 Thienylbenzamide Transformations

Electrophilic Aromatic Substitution Reactions on the Thienyl Moiety

The thienyl group in N-2-thienylbenzamide is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS) reactions. The benzamido substituent (-NHCOPh) attached to the thiophene (B33073) ring plays a crucial role in directing the regioselectivity of these reactions. The nitrogen atom's lone pair of electrons can be delocalized into the thiophene ring, thus activating it towards electrophilic attack. However, the carbonyl group is electron-withdrawing, which can moderate this activation. In general, N-acyl groups are ortho, para-directing. For the 2-substituted thienyl ring, this translates to preferential substitution at the 5-position, and to a lesser extent, the 3-position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For instance, nitration would introduce a nitro group onto the thiophene ring, typically at the 5-position. Halogenation with reagents like N-bromosuccinimide (NBS) would similarly yield the 5-bromo derivative. The high reactivity of the thiophene ring often necessitates milder reaction conditions compared to benzene (B151609) to avoid polysubstitution or degradation. libretexts.org

The directing effect of the benzamido group can be rationalized by examining the resonance structures of the Wheland intermediate formed during electrophilic attack. Attack at the 5-position allows for the delocalization of the positive charge onto the nitrogen atom of the amide, a highly stabilizing contribution.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of N-2-Thienylbenzamide

Electrophilic ReagentExpected Major ProductExpected Minor Product
HNO₃/H₂SO₄N-(5-nitro-2-thienyl)benzamideN-(3-nitro-2-thienyl)benzamide
Br₂/FeBr₃N-(5-bromo-2-thienyl)benzamideN-(3-bromo-2-thienyl)benzamide
SO₃/H₂SO₄5-(benzoylamino)thiophene-2-sulfonic acid2-(benzoylamino)thiophene-4-sulfonic acid
RCOCl/AlCl₃N-(5-acyl-2-thienyl)benzamideN-(3-acyl-2-thienyl)benzamide

Nucleophilic Reactions Involving the Amide Carbonyl and N-H Bonds

The amide functionality in N-2-thienylbenzamide presents two primary sites for nucleophilic attack: the carbonyl carbon and the N-H proton. The carbonyl carbon is electrophilic due to the polarization of the C=O bond and can be attacked by strong nucleophiles. However, amides are generally less reactive towards nucleophiles than esters or acid chlorides because the nitrogen lone pair delocalizes onto the carbonyl carbon, reducing its electrophilicity.

Hydrolysis of the amide bond can be achieved under acidic or basic conditions to yield 2-aminothiophene and benzoic acid. Basic hydrolysis typically proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the carbonyl carbon. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. researchgate.net

The N-H bond of the amide is weakly acidic and can be deprotonated by a strong base. The resulting anion can then participate in various reactions, such as alkylation or acylation at the nitrogen atom.

Table 2: Nucleophilic Reactions at the Amide Moiety of N-2-Thienylbenzamide

ReagentSite of AttackProduct Type
H₃O⁺, heatCarbonyl Carbon2-Aminothiophene and Benzoic Acid
NaOH, H₂O, heatCarbonyl Carbon2-Aminothiophene and Sodium Benzoate
NaH, then R-XN-H ProtonN-alkyl-N-2-thienylbenzamide

Cycloaddition and Rearrangement Reactions of N-2-Thienylbenzamide

While less common for the parent compound, derivatives of N-2-thienylbenzamide can potentially undergo cycloaddition and rearrangement reactions. For instance, intramolecular cyclization reactions can lead to the formation of fused heterocyclic systems. One such possibility is the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives. ekb.egnih.govscielo.br This can be achieved by first introducing a suitable functional group onto the benzoyl moiety or by reacting N-2-thienylbenzamide with reagents that facilitate ring closure onto the thiophene ring. researchgate.netsemanticscholar.org

Rearrangement reactions are also conceivable under specific conditions. For example, analogs of N-2-thienylbenzamide could potentially undergo reactions akin to the Pictet-Spengler reaction if a suitable activating group is present on the benzoyl ring, leading to the formation of complex heterocyclic structures. name-reaction.comdepaul.eduwikipedia.orgjk-sci.comnih.gov

Metal-Mediated and Catalytic Reactions Involving N-2-Thienylbenzamide as Substrate or Ligand

N-2-thienylbenzamide can participate in metal-mediated and catalytic reactions in several ways. The thienyl moiety, particularly if functionalized with a halide, can act as a substrate in cross-coupling reactions. For instance, a bromo-substituted N-2-thienylbenzamide could undergo Suzuki, Heck, or Buchwald-Hartwig amination reactions to form C-C, C-C (alkenyl), or C-N bonds, respectively. researchgate.netnih.govnih.govrsc.org

Furthermore, N-2-thienylbenzamide can function as a ligand in coordination chemistry. uni-siegen.demsu.edu The nitrogen and oxygen atoms of the amide group, and potentially the sulfur atom of the thiophene ring, can coordinate to a metal center. libretexts.orgcore.ac.ukresearchgate.net The formation of such metal complexes can alter the reactivity of the ligand and enable catalytic transformations.

Table 3: Potential Metal-Mediated and Catalytic Reactions

Reaction TypeRole of N-2-ThienylbenzamidePotential Product
Suzuki CouplingSubstrate (as a halide derivative)Aryl-substituted N-2-thienylbenzamide
Buchwald-Hartwig AminationSubstrate (as a halide derivative)Amino-substituted N-2-thienylbenzamide
Coordination to a MetalLigandMetal-N-2-thienylbenzamide complex

Elucidation of Reaction Mechanisms and Kinetics (e.g., Rate-Determining Steps, Intermediates)

Understanding the mechanisms of the reactions involving N-2-thienylbenzamide is crucial for optimizing reaction conditions and predicting product outcomes. The elucidation of these mechanisms often involves a combination of experimental and computational studies.

Kinetic studies can be employed to determine the rate law of a reaction, which provides insights into the species involved in the rate-determining step. For example, in the hydrolysis of N-2-thienylbenzamide, kinetic analysis can help to distinguish between different proposed mechanisms under acidic or basic conditions. researchgate.netrsc.orgnih.govasianpubs.org

Computational chemistry can be a powerful tool for studying reaction mechanisms. researchgate.netresearchgate.netyoutube.com Quantum mechanical calculations can be used to model the potential energy surface of a reaction, identify transition states and intermediates, and calculate activation energies. tau.ac.illabcompare.com For instance, computational studies could be used to predict the regioselectivity of electrophilic aromatic substitution on the thienyl ring by comparing the energies of the different possible Wheland intermediates.

Biological Activity and Molecular Mechanisms of N 2 Thienylbenzamide and Its Analogues

Enzyme Inhibition Studies by N-2-Thienylbenzamide Derivatives

Derivatives of benzamide (B126) have been extensively studied as inhibitors of various enzymes, demonstrating the scaffold's utility in designing potent and selective modulators of enzymatic activity.

Identification of Specific Enzyme Targets (e.g., HDAC, sEH)

Research has identified several key enzymes that are targeted by N-2-thienylbenzamide analogues and other benzamide derivatives. Among the most prominent are histone deacetylases (HDACs) and soluble epoxide hydrolase (sEH).

Histone Deacetylases (HDACs): Benzamides are a significant class of synthetic HDAC inhibitors. nih.gov For instance, novel inhibitors featuring an N-(2-aminophenyl)-benzamide group, which acts as the zinc-binding component, have been developed. nih.gov These compounds have shown potent inhibitory activity against Class I HDAC enzymes, particularly HDAC1 and HDAC2, at nanomolar concentrations. nih.gov

Soluble Epoxide Hydrolase (sEH): N-Benzylbenzamide derivatives have been identified as effective inhibitors of soluble epoxide hydrolase (sEH). nih.gov This enzyme is crucial in the metabolism of epoxyeicosatrienoic acids, which are lipid signaling molecules with roles in inflammation and blood pressure regulation. benthamscience.com The inhibition of sEH by these benzamide compounds can therefore modulate these physiological pathways. nih.govbenthamscience.com

Other enzymes, such as cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), have also been identified as targets for certain N-2-(phenylamino) benzamide derivatives. nih.gov

Kinetic Characterization of Enzyme-Inhibitor Interactions

The characterization of how these derivatives inhibit their target enzymes involves determining key kinetic parameters, most notably the half-maximal inhibitory concentration (IC50). This value quantifies the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.

Studies on various benzamide derivatives have yielded a range of IC50 values, highlighting the influence of structural modifications on inhibitory potency. For example, in a series of 5-styrylbenzamide derivatives evaluated against cholinesterases, compound 2a was the most active against butyrylcholinesterase (BChE) with an IC50 value of 4.7 µM. nih.gov In another study, a novel 3-(substituted benzoyl)-2-thioxoimidazolidin-4-one derivative, compound 3j , exhibited excellent inhibitory activity against α-glucosidase and α-amylase, with IC50 values of 0.051 mM and 0.0082 mM, respectively. researchgate.net

Table 1: Enzyme Inhibition Data for Selected Benzamide Derivatives

CompoundTarget EnzymeIC50 ValueReference
5-styrylbenzamide (2a)Butyrylcholinesterase (BChE)4.7 µM nih.gov
Compound 3j (thioxoimidazolidin-4-one derivative)α-glucosidase0.051 mM researchgate.net
Compound 3j (thioxoimidazolidin-4-one derivative)α-amylase0.0082 mM researchgate.net
N-Benzylbenzamide (14c)Soluble Epoxide Hydrolase (sEH)0.3 µM nih.gov

Mechanistic Insights into Enzyme Inhibition

Understanding the mechanism of inhibition provides deeper insight into the molecular interactions between the inhibitor and the enzyme. Enzyme inhibitors can be broadly classified as reversible or irreversible. wikipedia.org Reversible inhibitors, which bind non-covalently, are further categorized based on their interaction with the enzyme and the enzyme-substrate complex. wikipedia.orglibretexts.org

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. libretexts.orgstudymind.co.uk This type of inhibition can be overcome by increasing the substrate concentration. studymind.co.uk

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. studymind.co.ukteachmephysiology.com In this case, the inhibitor does not prevent substrate binding directly, and increasing substrate concentration does not reverse the inhibition. studymind.co.uk

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding affinity of the substrate (Km) and the maximum reaction rate (Vmax). Kinetic analysis of the potent α-glucosidase inhibitor 3j revealed that it acts as a mixed-type inhibitor. researchgate.net

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, which is a less common mechanism. libretexts.org

Graphical methods, such as Lineweaver-Burk plots, are used to analyze kinetic data and distinguish between these different inhibition types. researchgate.netnih.gov For instance, the analysis of compound 3j 's interaction with α-glucosidase involved using Lineweaver-Burk plots to determine its mixed inhibition kinetics. researchgate.net

Receptor Binding and Modulation Investigations

Beyond enzyme inhibition, N-2-thienylbenzamide analogues have been investigated for their ability to bind to and modulate the function of various neurotransmitter receptors, which are crucial for signaling in the central nervous system.

Profiling Against Neurotransmitter Receptors (e.g., Dopamine (B1211576), GABA, Sigma Receptors)

Binding assays are used to determine the affinity of a ligand for a specific receptor, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

Dopamine Receptors: Substituted benzamides are known to be specific ligands for D2-like dopamine receptors (D2, D3, D4). nih.gov These receptors are G-protein-coupled and play essential roles in movement, cognition, and emotion. nih.gov The affinity of these compounds is a critical factor in their potential utility for studying neuropsychiatric diseases. nih.gov

GABA Receptors: The γ-aminobutyric acid type A (GABAA) receptor is a major inhibitory neurotransmitter receptor in the brain and a target for many drugs, including benzodiazepines. nih.govmdpi.com Certain benzamide-related structures have been shown to act as positive allosteric modulators of GABAA receptors, enhancing the effect of the endogenous ligand, GABA. nih.govmdpi.com This modulation is often achieved by binding to the benzodiazepine (B76468) site on the receptor complex. mdpi.com

Sigma Receptors: Sigma receptors, classified into sigma-1 (S1R) and sigma-2 (S2R) subtypes, are unique proteins involved in neuroprotection and neuroinflammation. mdpi.comnih.gov Novel benzamide derivatives have been designed that exhibit high affinity for the S1R. mdpi.com For example, compound 2 in one study showed a superior S1R affinity with a Ki of 0.6 nM and high selectivity over the S2R. mdpi.com

Table 2: Receptor Binding Affinities for Selected Benzamide Derivatives

CompoundTarget ReceptorBinding Affinity (Ki)Reference
Compound 2 (benzamide derivative)Sigma-1 (S1R)0.6 nM mdpi.com
R(-)-PPAPSigma-1 (S1R)11 nM scielo.br
R(-)-PPAPSigma-2 (S2R)61 nM scielo.br
HaloperidolSigma-2 (S2R)11 nM scielo.br

Allosteric Modulation and Orthosteric Binding Mechanisms

The interaction of a ligand with a receptor can occur through two primary mechanisms: orthosteric binding and allosteric modulation.

Orthosteric Binding: This involves the ligand binding directly to the primary, endogenous ligand binding site of the receptor. wikipedia.org In the case of competitive antagonists, the ligand binds to this site and blocks the action of the natural neurotransmitter. youtube.com Many traditional benzamide dopamine receptor ligands, such as raclopride, are orthosteric binders. nih.gov

Allosteric Modulation: This occurs when a ligand binds to a site on the receptor that is distinct from the orthosteric site. nih.govnih.gov This binding induces a conformational change in the receptor that alters the affinity or efficacy of the endogenous ligand. nih.gov

Positive Allosteric Modulators (PAMs): These compounds enhance the receptor's response to the endogenous ligand. mdpi.com For example, some modulators of the GABAA receptor increase the frequency of chloride channel opening in the presence of GABA. nih.gov

Negative Allosteric Modulators (NAMs): These compounds reduce the receptor's response to the endogenous ligand, acting as non-competitive antagonists. nih.govmdpi.com

The development of allosteric modulators is a growing area of drug discovery because they can offer greater subtype selectivity and a more nuanced modulation of receptor activity compared to orthosteric ligands. nih.gov Aryl benzamide derivatives have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). mdpi.com Similarly, virtual screening efforts have identified compounds predicted to occupy an allosteric site on the dopamine D3 receptor. nih.gov

Antimicrobial Activity Research of N-2-Thienylbenzamide

Research into N-2-thienylbenzamide and its structural analogues has revealed a spectrum of antimicrobial activities, positioning these compounds as subjects of interest in the development of new therapeutic agents. The core benzamide structure linked to a thienyl group forms a scaffold that has been explored for its efficacy against various microbial pathogens.

Benzamide derivatives have been recognized for their potential as antibacterial agents. nanobioletters.com Studies on related structures suggest that their efficacy may stem from an ability to penetrate the bacterial cell wall or to bind effectively to specific receptor sites. nanobioletters.com For instance, certain amide derivatives of benzoic acids have demonstrated significant activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com One study on N-(thiazol-2-yl)benzenesulfonamides, which share structural similarities, proposed that their mechanism involves the competitive inhibition of dihydropteroate (B1496061) synthetase (DHPS), an enzyme crucial for the synthesis of folate, which is necessary for nucleic acid production in bacteria. nih.gov

The lipophilicity of these compounds, often influenced by specific substituents, can play a role in their ability to traverse the bacterial membrane. nih.gov For example, the presence of a hydrophobic chain may facilitate easier interaction with and movement through the bacterial cell membrane. nih.gov The activity of these compounds is not uniform across all bacterial species, with some showing potent, concentration-dependent inhibition of bacterial growth while having minimal effect on other strains at similar concentrations. nih.gov

Compound TypeBacterial StrainActivity/Mechanism NotedReference
Benzamide DerivativesE. coli, B. subtilisPotential for cell wall penetration or receptor site binding. nanobioletters.com
N-(thiazol-2-yl)benzenesulfonamidesGeneral BacteriaProposed competitive inhibition of dihydropteroate synthetase (DHPS), disrupting folate synthesis. nih.gov
Halide-bearing AnaloguesGeneral BacteriaLipophilic nature may enhance movement through the bacterial membrane. nih.gov

The thienyl moiety, a key component of N-2-thienylbenzamide, is present in various compounds investigated for antifungal and antiprotozoal activity. Studies on benzamide derivatives containing a triazole moiety have shown good activity against several phytopathogenic fungi. nih.gov Preliminary structure-activity relationship (SAR) analysis in these studies indicated that the presence of fluorine or chlorine on the benzene (B151609) ring significantly improved antifungal activity. nih.gov

In the realm of antiprotozoal research, nitropropene derivatives containing a thienyl group have been tested against the parasite Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov These compounds exhibited varying degrees of sensitivity against different life stages of the parasite (epimastigotes, amastigotes, and trypomastigotes). nih.gov One analogue, 1-(3-benzothienyl)-2-nitropropene, was found to be particularly potent against epimastigotes, with an IC50 value of 0.6 µM. nih.gov The differential activity of these compounds suggests that specific structural features influence their efficacy against the parasite. nih.gov

CompoundOrganismActivity (IC50)
1-(3-benzothienyl)-2-nitropropene (N1)Trypanosoma cruzi (epimastigote)0.6 µM
1-(3-thienyl)-2-nitropropene (N2)Trypanosoma cruziLess potent than other tested analogues
1-(5-bromo-2-thienyl)-2-nitropropene (N3)Trypanosoma cruziActive
1-(4-bromo-2-thienyl)-2-nitropropene (N4)Trypanosoma cruziActive

Antiproliferative and Cytotoxic Activity Studies in Cellular Models

N-substituted benzamides and related heterocyclic structures have demonstrated significant antiproliferative and cytotoxic effects in various cancer cell lines. acgpubs.orgnih.gov This activity has spurred investigations into their underlying molecular mechanisms, including their impact on critical cellular pathways like apoptosis and the cell cycle.

N-substituted benzamides have been shown to induce apoptosis through the mitochondrial pathway. nih.gov Studies using declopramide, a related N-substituted benzamide, revealed that the compound induces the release of cytochrome c into the cytosol, leading to the activation of caspase-9. nih.gov This apoptotic process can be inhibited by broad-spectrum caspase inhibitors and is also suppressed by the overexpression of the anti-apoptotic protein Bcl-2. nih.gov

Prior to the onset of apoptosis, these benzamides can induce a G2/M phase cell cycle block. nih.gov This cell cycle arrest appears to be independent of p53 activation, as it occurs in both p53-competent and p53-deficient cell lines. nih.gov The induction of apoptosis itself is also not dependent on p53. nih.gov Further research on other heterocyclic compounds has confirmed that they can effectively suppress cell cycle progression and induce apoptosis in various cancer cell lines, such as MDA-MB-231, SKOV3, and A549. mdpi.com Some compounds achieve this by downregulating anti-apoptotic proteins like Bcl-2 and cell cycle promoters like cyclin D1, while upregulating cell cycle inhibitors such as p21 and p27.

Identifying the specific molecular targets of antiproliferative compounds is crucial for understanding their mechanism of action and for further drug development. While direct target identification for N-2-thienylbenzamide is not extensively detailed, methodologies applied to analogous compounds provide insight into potential approaches and targets. For example, chemical proteomics using photoaffinity labeling is a powerful tool. nih.gov A study on the thalidomide (B1683933) analogue lenalidomide, which also features an amide structure, utilized a probe called photolenalidomide (pLen) to capture its protein targets in multiple myeloma and HEK293T cells. nih.gov This approach successfully identified the known targets CRBN and IKZF1, and also discovered a new interacting protein, eukaryotic translation initiation factor 3 subunit i (eIF3i). nih.gov

Screening of small molecule libraries against cancer cell lines is another common method to identify pathway inhibitors. In a screen of 1,434 small heterocyclic molecules, several quinoxaline (B1680401) derivatives were identified as inhibitors of the Wnt/β-catenin signaling pathway in non-small-cell lung cancer cell lines. nih.gov Such screening approaches could be applied to identify the specific pathways and targets modulated by N-2-thienylbenzamide and its analogues. Furthermore, CRISPR/Cas screening has become an essential tool for identifying genes that are critical for the growth and survival of cancer cells, thereby revealing potential drug targets. mdpi.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Understanding the relationship between a molecule's structure and its biological activity (SAR) or properties (SPR) is fundamental to medicinal chemistry. nih.govnih.gov Such studies guide the optimization of lead compounds to enhance efficacy and improve drug-like properties.

For benzamide and thienyl-containing compounds, SAR studies have yielded key insights. In a series of N-(benzimidazol-2-yl)-2-substituted benzamide analogues, it was found that para-substituted phenyl rings with electron-donating groups, such as methoxy (B1213986) substituents, significantly enhanced antiproliferative activity against MCF7 breast cancer cells. acgpubs.org Similarly, in the development of bis-benzamides as inhibitors of androgen receptor-coactivator interaction, a nitro group at the N-terminus was found to be essential for biological activity. nih.gov

Quantitative structure-property relationship (QSPR) studies have been conducted on closely related N-(aryl)-2-thiophene-2-ylacetamide derivatives to model their antitubercular activity. researchgate.net These analyses use molecular descriptors to build statistical models that predict properties like the partition coefficient (log P), which influences a drug's absorption and distribution. researchgate.net One such study revealed that hydrogen acceptor groups on the phenyl ring had a favorable effect on the partition coefficient. researchgate.net These models are crucial for predicting the pharmacokinetic profiles of new analogues and for guiding synthetic efforts toward compounds with improved properties. nih.govnih.gov

Summary of Key SAR Findings for Benzamide Analogues
Compound SeriesStructural FeatureImpact on Activity/PropertyReference
N-(benzimidazol-2-yl)-2-substituted benzamidesPara-substituted methoxy group on phenyl ringIncreased antiproliferative potency acgpubs.org
Bis-benzamidesN-terminal nitro groupEssential for biological activity nih.gov
N-[2-hydroxy...]-benzamide derivativesFluorine or Chlorine on benzene ringImproved antifungal activity nih.gov
N-(aryl)-2-thiophene-2-ylacetamidesHydrogen acceptor groups on phenyl ringFavorable effect on partition coefficient (log P) researchgate.net

Impact of Substituent Electronic and Steric Effects on Biological Potency

The biological potency of N-2-thienylbenzamide analogues is profoundly influenced by the electronic and steric properties of substituents on both the benzamide and the thienyl rings. These properties dictate the molecule's ability to bind to its biological target and elicit a response.

Electronic Effects: The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can alter the charge distribution across the entire molecule. This, in turn, affects the strength of interactions, such as hydrogen bonds and electrostatic interactions, with the target protein. For instance, in a study of N-(thiazol-2-yl)-benzamide analogues as ZAC antagonists, the introduction of a fluorine atom at the 3-position of the benzamide ring was found to be favorable for activity. mdpi.com Fluorine is a strongly electronegative atom, and its electron-withdrawing nature can modulate the acidity of the amide proton and the charge on the carbonyl oxygen, potentially enhancing binding affinity.

Steric Effects: The size and shape of substituents, referred to as steric effects, play a critical role in determining how well the molecule fits into the binding pocket of its target. Bulky substituents can either create favorable van der Waals interactions or, conversely, cause steric hindrance that prevents optimal binding. In the case of N-(thiazol-2-yl)-benzamide analogues, the introduction of a tert-butyl group on the thiazole (B1198619) ring was shown to be beneficial for antagonist activity. mdpi.com This suggests that the binding site can accommodate and may even have a preference for a larger, space-filling group at this position. Conversely, an excessively large N,N-diallylsulfamoyl group in the para-position of the phenyl ring resulted in an inactive compound, indicating that the binding pocket has dimensional limitations. mdpi.com

The interplay of these effects is often complex. A substituent that is electronically favorable might be sterically too large, or vice versa. Therefore, a careful balance of both electronic and steric properties is necessary to optimize the biological potency of N-2-thienylbenzamide analogues.

The following interactive table summarizes the structure-activity relationships of selected N-(thiazol-2-yl)-benzamide analogues as ZAC antagonists, highlighting the impact of different substituents on their inhibitory potency (IC50).

Compound IDBenzamide Ring SubstituentThiazole Ring SubstituentIC50 (µM) mdpi.com
1 5-bromo-2-chloroUnsubstituted~10-30
2b 5-bromo-2-chloro4-tert-butyl1-3
4c 3-fluoro5-ethyl1-3
5a (TTFB) 3-fluoro4-tert-butyl1-3
4m 4-(N,N-diallylsulfamoyl)5-ethylInactive

This table illustrates how modifications to the substituent groups on the benzamide and thiazole rings affect the inhibitory concentration (IC50) of these compounds on the Zinc-Activated Channel (ZAC).

Conformational Analysis and its Influence on Biological Recognition

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to be recognized by and bind to a biological target. For N-2-thienylbenzamide and its analogues, the relative orientation of the benzamide and thienyl rings, as well as the conformation of the amide bond, are key factors influencing biological activity.

Computational studies on the closely related N-(thiazol-2-yl)benzamide have revealed insights into its preferred conformation. drugbank.com These studies suggest that an attractive dipole-dipole interaction between the amide N-H and the nitrogen atom of the thiazole ring plays a significant role in stabilizing the molecule's conformation. drugbank.com A weak stabilizing interaction between the carbonyl oxygen and the sulfur atom of the ring has also been noted. drugbank.com These intramolecular forces help to lock the molecule into a specific low-energy conformation, which is often the bioactive conformation required for binding to its target.

The planarity of the benzamide moiety and its orientation relative to the thienyl ring are also crucial. Steric hindrance from bulky ortho-substituents on the benzamide ring can force the amide group out of plane with the benzene ring. dntb.gov.ua This twisting of the molecule can disrupt the optimal conformation for binding, leading to a decrease or loss of biological activity. The ability of the molecule to adopt a specific, often relatively rigid, conformation is essential for presenting the key interacting groups to the complementary residues in the binding site of the target protein.

The biological recognition process is a dynamic one, and the conformational flexibility of a ligand can also play a part. While a pre-organized, low-energy conformation is often favored, some degree of flexibility may be required for the molecule to adapt to the binding site. However, excessive flexibility can be detrimental, as it may lead to a significant entropic penalty upon binding. Therefore, the design of potent N-2-thienylbenzamide analogues often involves achieving a balance between conformational rigidity and the necessary flexibility for optimal biological recognition.

Applications of N 2 Thienylbenzamide in Advanced Materials and Catalysis Research

N-2-Thienylbenzamide as a Building Block in Polymer Chemistry and Functional Materials

The unique combination of a rigid benzamide (B126) group and an electron-rich thiophene (B33073) ring in N-2-thienylbenzamide provides a foundation for its use in the synthesis of novel polymers and functional materials. These structural characteristics can impart desirable electronic, optical, and self-assembly properties to macromolecular architectures.

The integration of N-2-thienylbenzamide into polymer backbones is an area of emerging research, particularly for applications in optoelectronics. The thiophene unit is a well-known component of conjugated polymers used in organic solar cells and light-emitting diodes due to its electron-donating nature and ability to facilitate charge transport. mdpi.com The benzamide group, with its capacity for hydrogen bonding, can introduce a degree of order and control over the polymer's morphology, which is crucial for efficient device performance.

While direct reports on polymers exclusively incorporating N-2-thienylbenzamide for biomedical applications are limited, the principles of polymer design suggest its potential. The benzamide linkage is a bio-inspired motif found in peptides and proteins, which could impart biocompatibility to a polymer. Furthermore, the ability of benzamide derivatives to engage in specific hydrogen bonding interactions can be exploited to create responsive materials or for drug delivery applications. The self-assembly of chitosan (B1678972) derivatives into nanoparticles for vaccine delivery serves as an example of how tailored molecular interactions can be utilized in a biomedical context. mdpi.com

Research into narrow bandgap conjugated porous polymers synthesized through direct arylation polymerization highlights the potential of thiophene-based monomers in creating materials with tunable optoelectronic properties. researchgate.net Although not specifically mentioning N-2-thienylbenzamide, this work underscores the utility of thiophene derivatives in advanced materials.

N-2-Thienylbenzamide as a Ligand in Coordination Chemistry and Catalysis

The nitrogen and oxygen atoms of the amide group, along with the sulfur atom of the thiophene ring, make N-2-thienylbenzamide a potential multidentate ligand for a variety of metal ions. This coordination ability is central to its application in catalysis.

The formation of stable complexes with transition metals is a prerequisite for catalytic activity. nih.gov The design of metal complexes with N-2-thienylbenzamide as a ligand can lead to catalysts with specific steric and electronic properties. The nature of the metal center, its oxidation state, and the coordination environment provided by the ligand are all critical factors in determining the catalytic performance of the resulting complex. The study of allene-based ligands for transition metal complexes demonstrates the development of novel ligands for applications in catalysis. uea.ac.uk

Metal complexes of ligands similar to N-2-thienylbenzamide have shown activity in a range of important organic reactions. Cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and are often catalyzed by palladium complexes. wikipedia.orgnrochemistry.comlibretexts.org The ligand plays a crucial role in the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination. youtube.com

The following table provides representative data on the catalytic activity of transition metal complexes in various cross-coupling reactions, illustrating the types of transformations where N-2-thienylbenzamide-metal complexes could potentially be applied.

Catalyst PrecursorLigand TypeReaction TypeSubstratesProduct Yield (%)Reference
Pd(OAc)₂Phosphine (B1218219)Suzuki CouplingAryl bromide, Arylboronic acid>90 nrochemistry.com
Pd₂ (dba)₃Buchwald's LigandBuchwald-Hartwig AminationAryl chloride, Amine85-95 nrochemistry.com
CuIN/ASonogashira CouplingAryl iodide, Terminal alkyne>90 nrochemistry.com
[Rh(cod)Cl]₂Chiral PhosphineAsymmetric HydrogenationProchiral alkene>99 (ee) uea.ac.uk

C-H functionalization is another area where metal catalysts are of great importance. This approach allows for the direct conversion of C-H bonds into new functional groups, offering a more atom-economical and efficient synthetic route compared to traditional methods. researchgate.netnih.govrsc.org The directing group ability of the amide functionality in benzamide derivatives can be harnessed to achieve regioselective C-H activation. While specific studies on N-2-thienylbenzamide in C-H functionalization are not widely reported, the extensive research on benzamide-directed C-H activation suggests its potential in this area.

The table below summarizes the catalytic performance of a trinuclear Zn(II) complex in the oxidation of benzyl (B1604629) alcohol, showcasing the potential of metal complexes in oxidation catalysis. semanticscholar.org

CatalystSubstrateOxidantSolventTemperature (°C)Time (h)Product Yield (%)
[Zn₃(L1)₄(L2)₂(CH₃COO)₂]Benzyl alcoholO₂THF90350.8

N-2-Thienylbenzamide in Supramolecular Chemistry and Crystal Engineering

The ability of N-2-thienylbenzamide to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a valuable component in the field of supramolecular chemistry and crystal engineering. These interactions can be used to direct the self-assembly of molecules into well-defined, ordered structures.

The amide group of N-2-thienylbenzamide is a strong hydrogen bond donor and acceptor, capable of forming robust intermolecular hydrogen bonds. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The thiophene and benzene (B151609) rings can participate in π-π stacking interactions, further stabilizing the supramolecular assembly. The study of the self-assembly of lipophilic guanosine (B1672433) derivatives provides insight into how hydrogen bonding and stacking interactions can direct the formation of ribbon-like nanostructures. tu-chemnitz.de

The principles of orthogonal self-assembly, where different molecular components self-assemble into distinct structures without interfering with each other, can be applied to systems containing N-2-thienylbenzamide. For instance, the self-assembly of n-type perylene (B46583) bisimide derivatives and p-type oligo(p-phenylene vinylene)s into separate p- and n-type stacks demonstrates this concept. nih.gov This approach is particularly relevant for the development of organic electronic materials where ordered domains of electron donor and acceptor materials are required.

Design of Materials with Tailored Solid-State Properties

The design and synthesis of organic molecules with specific, predictable solid-state properties is a cornerstone of modern materials science. The arrangement of molecules in a crystal lattice, governed by intermolecular interactions, dictates crucial macroscopic properties such as melting point, solubility, stability, and electronic behavior. In this context, the molecular structure of Benzamide, N-2-thienyl- offers an intriguing platform for the exploration of crystal engineering principles. While specific crystallographic data for N-2-thienylbenzamide is not extensively documented in publicly available research, the analysis of its structural motifs allows for predictive insights into its potential solid-state behavior and the design of materials with tailored properties.

The N-2-thienylbenzamide molecule is composed of a central amide linkage connecting a phenyl ring and a thienyl ring. This arrangement provides a rich landscape of potential intermolecular interactions that can be exploited to control its supramolecular assembly. The key to tailoring its solid-state properties lies in the strategic manipulation of these non-covalent forces.

Hydrogen Bonding and Supramolecular Synthons:

The amide functionality is a potent hydrogen bond donor (N-H) and acceptor (C=O), making it a primary driver in the formation of predictable supramolecular structures. In many benzamide derivatives, the N-H···O=C hydrogen bond is a robust and frequently observed interaction, leading to the formation of well-defined synthons, such as chains or dimers. The thienyl group, with its sulfur heteroatom, can also act as a weak hydrogen bond acceptor, potentially leading to more complex hydrogen-bonding networks.

Table 7.3.2.1: Potential Hydrogen Bonding Interactions in N-2-Thienylbenzamide

DonorAcceptorSynthon TypePotential Influence on Solid-State Properties
N-H (amide)O=C (amide)Chain or DimerHigh melting point, low solubility in non-polar solvents
C-H (phenyl/thienyl)O=C (amide)Sheet or 3D networkIncreased crystal packing efficiency
N-H (amide)S (thienyl)Cross-linked chainsPolymorphism, altered electronic properties

Role of Aromatic Interactions:

Beyond hydrogen bonding, π-π stacking interactions between the phenyl and thienyl rings are expected to play a significant role in the crystal packing of N-2-thienylbenzamide. The relative orientation of these aromatic rings (e.g., face-to-face or edge-to-face) will influence the density and stability of the crystal lattice. The presence of the sulfur atom in the thienyl ring can also lead to sulfur-π interactions, further diversifying the potential packing motifs.

Polymorphism and Crystal Engineering:

The conformational flexibility of the N-2-thienylbenzamide molecule, particularly the rotation around the C-N and C-C single bonds of the amide linkage, suggests a high propensity for polymorphism. Polymorphs are different crystalline forms of the same compound that can exhibit distinct physical properties. By carefully controlling crystallization conditions (e.g., solvent, temperature, and cooling rate), it may be possible to isolate different polymorphs of N-2-thienylbenzamide with unique solid-state characteristics. This tunability is highly desirable in the development of advanced materials, where specific properties are required for a given application.

Table 7.3.2.2: Factors Influencing Polymorphism in N-2-Thienylbenzamide

FactorPotential Effect on Crystal PackingResulting Solid-State Property
Solvent PolarityCan favor different hydrogen bonding motifsAltered solubility and dissolution rate
Crystallization TemperatureCan influence the kinetic vs. thermodynamic productIsolation of metastable or stable polymorphs
Presence of AdditivesCan act as templates or inhibitors for crystal growthControl over crystal habit and size

Future Directions in Materials Design:

The principles of crystal engineering provide a roadmap for designing materials based on N-2-thienylbenzamide with tailored solid-state properties. Future research could focus on the synthesis of derivatives with substituents on the phenyl or thienyl rings. These substituents could be strategically chosen to enhance or disrupt specific intermolecular interactions, thereby providing finer control over the resulting crystal structure and properties. For example, the introduction of strong hydrogen bond donors or acceptors could lead to more robust and predictable supramolecular assemblies.

Future Research Directions and Emerging Paradigms for N 2 Thienylbenzamide Chemistry

Integration of Artificial Intelligence and Machine Learning in N-2-Thienylbenzamide Discovery and Optimization

The confluence of artificial intelligence (AI) and machine learning (ML) with chemistry is poised to revolutionize the discovery and optimization of N-2-thienylbenzamide derivatives. These computational tools can navigate the vast chemical space to identify novel candidates with enhanced properties, predict their biological activities, and refine synthetic routes.

Generative AI models, for instance, can design novel N-2-thienylbenzamide analogues with tailored characteristics by learning from existing molecular databases. These models can be conditioned to optimize for specific criteria such as enhanced binding affinity to a biological target, improved pharmacokinetic profiles, or reduced predicted toxicity. Similarly, quantitative structure-activity relationship (QSAR) models, powered by machine learning algorithms like random forests and neural networks, can predict the biological activity of new derivatives, thereby prioritizing synthetic efforts.

Furthermore, ML algorithms are being increasingly utilized to optimize reaction conditions for amide bond formation, a key step in the synthesis of N-2-thienylbenzamides. By analyzing large datasets of reaction parameters, these models can predict the optimal catalyst, solvent, and temperature, leading to higher yields and purity. The integration of AI and ML promises to accelerate the design-build-test-learn cycle in N-2-thienylbenzamide research, reducing both the time and cost associated with the development of new chemical entities.

Table 1: Potential Applications of AI/ML in N-2-Thienylbenzamide Research

AI/ML ApplicationDescriptionPotential Impact on N-2-Thienylbenzamide Research
Generative Models Algorithms that create new data (in this case, molecules) based on learned patterns from a training dataset.Design of novel N-2-thienylbenzamide derivatives with optimized properties for specific biological targets.
QSAR Modeling Statistical methods that relate the chemical structure of a molecule to its biological activity.Prediction of the efficacy and potential toxicity of new N-2-thienylbenzamide analogues before synthesis.
Reaction Optimization Machine learning models that predict the optimal conditions for a chemical reaction.Improvement of synthetic yields and reduction of byproducts in the synthesis of N-2-thienylbenzamides.
Predictive Toxicology AI-powered tools that estimate the potential toxicity of chemical compounds based on their structure.Early identification and deprioritization of N-2-thienylbenzamide candidates with a high risk of toxicity.

Development of Novel and Sustainable Synthetic Methodologies for N-2-Thienylbenzamide

The principles of green chemistry are increasingly influencing the synthesis of pharmacologically relevant molecules, and N-2-thienylbenzamide is no exception. Future research will focus on developing more sustainable and efficient methods for its synthesis, moving away from traditional coupling reagents that generate significant waste.

Promising areas of investigation include:

Mechanochemistry: This solvent-free technique involves the use of mechanical force to induce chemical reactions. Mechanochemical amidation has been shown to be a highly efficient method for forming amide bonds, often with reduced reaction times and simplified work-up procedures.

Boric Acid Catalysis: Boric acid has emerged as an inexpensive, low-toxicity catalyst for direct amidation reactions. This method avoids the need for stoichiometric activating agents and often proceeds under milder conditions.

Ultrasound-Assisted Synthesis: Sonication can accelerate reaction rates and improve yields in amide synthesis. This technique offers an energy-efficient alternative to conventional heating.

Flow Chemistry: Continuous flow reactors provide excellent control over reaction parameters, leading to improved safety, scalability, and product consistency. The application of flow chemistry to the synthesis of N-2-thienylbenzamide could enable more efficient and automated production.

These sustainable methodologies not only reduce the environmental impact of chemical synthesis but can also lead to more cost-effective and scalable production processes.

Table 2: Comparison of Sustainable Synthetic Methods for Amide Bond Formation

Synthetic MethodKey AdvantagesPotential for N-2-Thienylbenzamide Synthesis
Mechanochemistry Solvent-free, reduced waste, rapid reaction times.High potential for a clean and efficient synthesis.
Boric Acid Catalysis Low-cost, low-toxicity catalyst, mild reaction conditions.A green alternative to traditional coupling reagents.
Ultrasound-Assisted Accelerated reaction rates, improved yields, energy efficient.Can enhance the efficiency of existing synthetic routes.
Flow Chemistry Precise control, enhanced safety, scalability, automation.Suitable for large-scale and on-demand production.

Exploration of N-2-Thienylbenzamide in Neglected Disease Research (at molecular level)

Neglected tropical diseases (NTDs), which disproportionately affect the world's poorest populations, represent a significant area of unmet medical need. The thiophene (B33073) moiety is a common feature in a number of antimicrobial and antiparasitic agents. nih.gov Future research should focus on the potential of N-2-thienylbenzamide derivatives as a scaffold for the development of novel therapeutics for NTDs.

For instance, compounds containing thiophene have shown activity against parasites such as Leishmania and Trypanosoma. nih.govnih.gov The exploration of N-2-thienylbenzamide libraries against a panel of NTD-causing pathogens could lead to the identification of new hit compounds. Subsequent research would then need to delve into the molecular mechanism of action of these compounds. This could involve identifying the specific parasitic enzymes or proteins that are inhibited by the N-2-thienylbenzamide derivatives. Understanding the molecular target is crucial for optimizing the lead compounds to improve their potency and selectivity, while minimizing potential off-target effects.

Design of N-2-Thienylbenzamide-Based Chemical Probes for Biological Target Validation

Chemical probes are essential tools for elucidating the function of proteins and validating their potential as drug targets. exlibrisgroup.com The N-2-thienylbenzamide scaffold can be adapted for the design of chemical probes to investigate specific biological pathways.

For example, by incorporating a fluorophore into the N-2-thienylbenzamide structure, fluorescent probes can be created to visualize the localization of a target protein within a cell. nih.gov Similarly, the addition of a photoreactive group and a reporter tag can generate photoaffinity probes for identifying the protein targets of a bioactive N-2-thienylbenzamide derivative. The development of potent and selective chemical probes based on this scaffold will be instrumental in validating new biological targets and advancing our understanding of disease pathology.

Advanced Mechanistic Characterization via Operando Spectroscopy and Time-Resolved Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and biological activity of N-2-thienylbenzamide is crucial for its rational design and optimization. Advanced spectroscopic techniques that allow for the real-time monitoring of chemical transformations can provide invaluable mechanistic insights.

Operando spectroscopy, which involves the simultaneous measurement of spectroscopic data and reaction parameters, can be used to study the catalytic cycle of novel synthetic methods for N-2-thienylbenzamide. For example, in-situ infrared or Raman spectroscopy could be used to identify reactive intermediates in a boric acid-catalyzed amidation reaction.

Furthermore, time-resolved spectroscopic techniques can be employed to study the kinetics of the interaction between N-2-thienylbenzamide derivatives and their biological targets. This information can help to elucidate the binding mechanism and guide the design of analogues with improved affinity and residence time. The application of these advanced analytical methods will provide a more detailed picture of the chemical and biological behavior of N-2-thienylbenzamide, facilitating the development of more effective and targeted applications.

Q & A

Q. What are the common synthetic routes for N-2-thienyl benzamide derivatives, and how do reaction conditions influence yield and purity?

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate N-2-thienyl benzamide from structurally similar analogs?

Methodological Answer:

  • NMR: The thienyl proton environment (δ 6.8–7.5 ppm in ¹H NMR) and deshielded carbonyl signals (δ ~165–170 ppm in ¹³C NMR) distinguish the thienyl substituent. Coupling patterns in aromatic regions help confirm substitution positions.
  • IR: A strong amide C=O stretch (~1650 cm⁻¹) and absence of OH stretches (if unprotected) validate the benzamide core.
  • MS: High-resolution MS confirms molecular formula (e.g., [M+H]⁺ for C₁₁H₈N₂OS requires m/z 218.0352). Fragmentation patterns (e.g., loss of CO from the amide group) aid structural elucidation.

Reference: General analytical protocols from , and 11.

Advanced Research Questions

Q. How can computational tools like Mercury CSD 2.0 resolve crystallographic ambiguities in N-2-thienyl benzamide derivatives?

Methodological Answer: Mercury CSD 2.0 enables crystal structure validation via:

  • Intermolecular Interaction Analysis: Hydrogen bonding (e.g., N–H···O=C) and π-π stacking distances can be quantified to assess packing efficiency.
  • Void Visualization: Identifies solvent-accessible regions, critical for understanding polymorphism.
  • Packing Similarity: Compares crystal structures with databases to detect isostructurality or novel motifs. For example, ’s structure (CCDC entry XYZ) showed a 92% packing similarity to a related benzamide, confirming conserved hydrophobic interactions .

Q. What strategies address contradictions in biological activity data for N-2-thienyl benzamide derivatives (e.g., glucokinase activation vs. anticancer effects)?

Q. How can researchers mitigate gaps in stability and toxicity data for novel N-2-thienyl benzamide analogs?

Methodological Answer:

  • Accelerated Stability Studies: Use forced degradation (heat, humidity, UV light) with HPLC monitoring to identify degradation products. highlights the need for predictive models when empirical data are lacking .
  • Toxicity Prediction: Apply QSAR models (e.g., ProTox-II) to estimate LD₅₀ and hepatotoxicity. Cross-validate with in vitro assays (e.g., Ames test for mutagenicity).
  • Comparative Analysis: Compare with structurally validated compounds (e.g., ’s 4-tert-butyl derivatives) to infer stability trends .

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